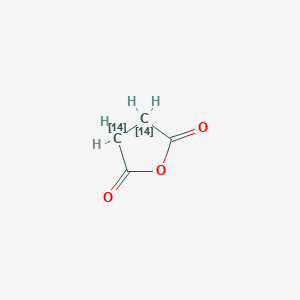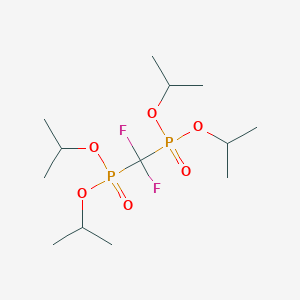
四异丙基二氟亚甲基二膦酸酯
描述
Synthesis Analysis
The synthesis of related compounds involves the Arbusov reaction between halomethanes and trialkyl phosphites, leading to alkyl difluoromethylphosphonates. For example, a simple synthesis route for monofluoromethylene bisphosphonic acid starts with the Arbusov reaction between fluorotribromomethane and triisopropyl phosphite, yielding diisopropyl dibromofluoromethylphosphonate. This intermediate undergoes a Michaelis-Becker reaction, producing tetraisopropyl bromofluoromethylene bisphosphonate, which is then converted to tetraisopropyl monofluoromethylene bisphosphonate through debromination and protonation (Hutchinson & Thornton, 1988).
Molecular Structure Analysis
The structural behavior of tetraisopropyl alkyl dihalostannyl methylmethylene-bisphosphonates has been investigated, revealing the dimeric nature in the solid state due to intermolecular interactions between phosphonyl groups and neighboring tin atoms. This dimerization is temperature and concentration-dependent in nonpolar solvents, showcasing the compound's dynamic structural behavior in solution (Hartung et al., 1994).
Chemical Reactions and Properties
Tetraisopropyl difluoromethylenediphosphonate participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. For instance, tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) is synthesized through intramolecular cyclization, highlighting the compound's reactivity and potential for forming cyclic structures (Hutchinson & Thornton, 1990).
Physical Properties Analysis
The physical properties of tetraisopropyl difluoromethylenediphosphonate and related compounds are closely related to their molecular structure. For example, the dimeric nature observed in solid-state structures influences their melting points, solubility, and crystallization behavior. These properties are critical for their application in materials science and as intermediates in organic synthesis.
Chemical Properties Analysis
The chemical properties of tetraisopropyl difluoromethylenediphosphonate are characterized by its reactivity towards various nucleophiles and electrophiles, owing to the presence of the difluoromethylenephosphonate group. This group's reactivity is pivotal in synthesizing heterocyclic compounds and analogs of natural substances, demonstrating the compound's utility in organic synthesis and drug discovery efforts, focusing on non-drug-related applications (Chunikhin et al., 2010).
科学研究应用
化学合成和反应:
- 用于环氧化物引发的阳离子-烯烃多环化反应,具有广泛的官能团耐受性 (Tian 等,2016).
- 促进与氮、磷或硫亲核试剂的迈克尔型加成反应 (Hutchinson & Thornton,1988).
- 通过分子内环化和随后的脱烷基化参与环丙烷二基双(膦酸)的合成 (Hutchinson & Thornton,1990).
材料科学:
- 用于合成用于水氧化催化的含氟聚合物稳定的发色团-催化剂组件 (Eberhart 等,2017).
- 协助为牙科复合材料创建具有膦酸酯功能的新型单体 (Sibold 等,2002).
- 用于开发具有膦酸基团的新型全氟化碳聚合物,适用于各个行业 (Yamabe 等,2000).
生物医学应用:
- 在骨组织工程中发挥作用,用于治疗药物的控释 (Mouriño & Boccaccini,2010).
- 在组织工程和再生医学中设计智能生物材料方面具有重要意义 (Furth、Atala 和 Van Dyke,2007).
药物研究:
- 该化合物的类似物二氟亚甲基膦酸酯被研究其对 HIV-1 逆转录酶的抑制作用 (Hebel 等,1991).
能源和环境应用:
- 用于热电材料,将废热转化为电能 (Tritt & Subramanian,2006).
安全和危害
属性
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWQCNFQZUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471119 | |
| Record name | tetraisopropyl difluoromethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl difluoromethylenediphosphonate | |
CAS RN |
78715-59-0 | |
| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tetraisopropyl difluoromethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
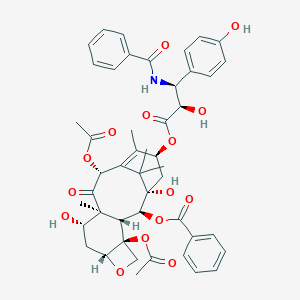
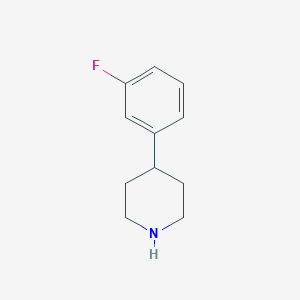
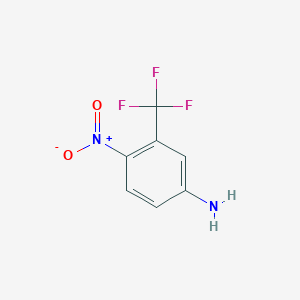
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
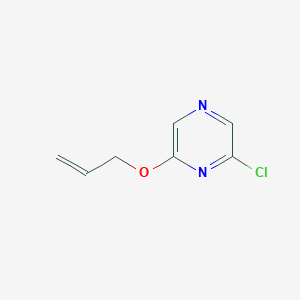
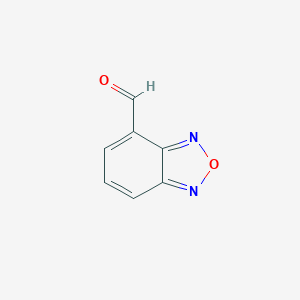
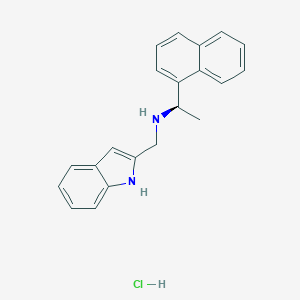
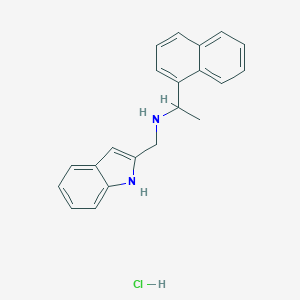
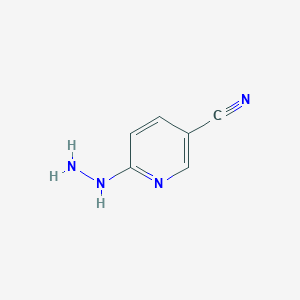
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
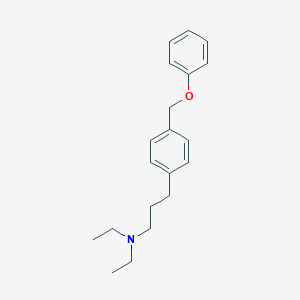
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
